Regioselective C-3 vs. C-5 Reactivity Enables Orthogonal Sequential Functionalization
In palladium-catalyzed Suzuki and Heck reactions, the C-3 chlorine of 3,5-dichloropyrazin-2(1H)-one undergoes exclusive substitution under standard conditions, leaving the C-5 chlorine intact. This orthogonality is not observed with 3,5-dibromopyrazin-2(1H)-one, where both bromines participate competitively. The reactivity difference is quantified by the need for transhalogenation of the 5-Cl to 5-Br or 5-I to enable subsequent C-5 functionalization [1].
| Evidence Dimension | Regioselectivity in Suzuki coupling |
|---|---|
| Target Compound Data | Exclusive C-3 substitution; C-5 unreactive without prior transhalogenation |
| Comparator Or Baseline | 3,5-Dibromopyrazin-2(1H)-one: Both C-3 and C-5 bromines reactive, leading to mixtures of mono- and disubstituted products |
| Quantified Difference | Not quantified in terms of yield ratio; qualitative orthogonality vs. competitive dual reactivity |
| Conditions | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O, 80 °C |
Why This Matters
This intrinsic orthogonality allows for precise, stepwise construction of asymmetrically disubstituted pyrazines without protecting group strategies, streamlining synthetic routes and reducing step count.
- [1] Kaval, N.; Bisztray, K.; Dehaen, W.; Kappe, C. O.; Van der Eycken, E. Expanding the substitution pattern of 2(1H)-pyrazinones via Suzuki and Heck reactions. Tetrahedron 2005, 61 (16), 3953–3962. View Source
